5-(4-Formylphenyl)nicotinic acid
Overview
Description
5-(4-Formylphenyl)nicotinic acid is an organic compound with the molecular formula C₁₃H₉NO₃ and a molecular weight of 227.22 g/mol . It is a derivative of nicotinic acid, featuring a formyl group attached to the phenyl ring at the para position. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Formylphenyl)nicotinic acid can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(4-Formylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated nitric acid for nitration; bromine in acetic acid for bromination.
Major Products
Oxidation: 5-(4-Carboxyphenyl)nicotinic acid.
Reduction: 5-(4-Hydroxymethylphenyl)nicotinic acid.
Substitution: 5-(4-Nitrophenyl)nicotinic acid or 5-(4-Bromophenyl)nicotinic acid.
Scientific Research Applications
5-(4-Formylphenyl)nicotinic acid is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound in drug discovery and development.
Industry: In the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-Formylphenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The nicotinic acid moiety can interact with nicotinic acetylcholine receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Carboxyphenyl)nicotinic acid
- 5-(4-Hydroxymethylphenyl)nicotinic acid
- 5-(4-Nitrophenyl)nicotinic acid
- 5-(4-Bromophenyl)nicotinic acid
Uniqueness
5-(4-Formylphenyl)nicotinic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound in research focused on enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
5-(4-formylphenyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-9-1-3-10(4-2-9)11-5-12(13(16)17)7-14-6-11/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYMSAUBDZGIRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383262 | |
Record name | 5-(4-Formylphenyl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
566198-28-5 | |
Record name | 5-(4-Formylphenyl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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